Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

説明

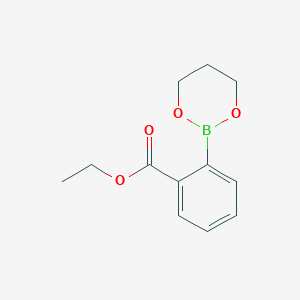

Structure

2D Structure

特性

IUPAC Name |

ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJJRUITQLOHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657044 | |

| Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-60-1 | |

| Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis from Boronic Acids

The foundational step involves synthesizing cyclic boronate esters from boronic acids. The general procedure, as reported in literature, is as follows:

The process exploits the formation of stable five- or six-membered boronate rings through condensation reactions, often under anhydrous conditions to prevent hydrolysis.

Specific Examples

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane : Prepared by refluxing phenylboronic acid with 2,2-dimethyl-1,3-propanediol, yielding high purity boronate esters suitable for subsequent coupling reactions (see detailed NMR data in).

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane : Similar methodology, with purification confirming the formation of the cyclic structure via NMR and IR spectroscopy.

Esterification of Boronate Esters with Benzoic Acid Derivatives

The next critical step involves esterification of the boronate ester with ethyl groups to form the benzoate derivative. Two primary methods are documented:

Direct Esterification via Transesterification

This involves transesterification of the boronate ester with ethanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions. The reaction proceeds as follows:

Boronate ester + Ethanol → Ethyl ester + Boronic acid derivative

This method is advantageous for its simplicity but may require excess ethanol and prolonged reaction times to achieve high yields.

Coupling via Activation of Carboxylic Acids

Alternatively, activated carboxylic acids (e.g., using DCC or EDC) can be coupled with boronate esters to produce the target compound. This approach offers better control over selectivity and minimizes side reactions.

Research Findings and Data Tables

Synthesis Data Summary

Spectroscopic Data

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Remarks |

|---|---|---|---|

| Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | δ 7.2–8.0 (aromatic), 4.2 (CH2), 1.4 (CH3) | δ 130–135 (aromatic), 70–75 (boronate carbons) | Confirmed via spectral analysis in |

化学反応の分析

Types of Reactions

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Organic Synthesis

Role as an Intermediate : Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is widely utilized as an intermediate in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds from aryl halides and boronic acids .

Synthetic Routes : The compound can be synthesized through the reaction of 2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction typically occurs under inert atmospheres and elevated temperatures to facilitate the formation of the desired boronic ester .

Medicinal Chemistry

Drug Development : In medicinal chemistry, this compound is explored for its potential in drug discovery and development. Its structure allows for the design of boron-containing pharmaceuticals that may exhibit enhanced biological activity .

Boron Neutron Capture Therapy (BNCT) : There is ongoing research into the compound's role in BNCT for cancer treatment. This therapy utilizes boron-containing compounds that selectively accumulate in tumor cells, allowing for targeted radiation therapy upon neutron exposure .

Material Science

Advanced Materials : The compound is applied in the formulation of advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved performance characteristics such as thermal stability and mechanical strength .

Polymer Chemistry : this compound serves as a building block for synthesizing functionalized polymers that can be used in various industrial applications .

Bioconjugation

Biosensors and Diagnostics : In bioconjugation techniques, this compound aids in attaching biomolecules to surfaces, which is essential for developing biosensors and diagnostic tools. The ability of boron to form stable complexes with biomolecules enhances the sensitivity and specificity of these applications .

Agricultural Chemistry

Agrochemical Formulations : this compound finds applications in agricultural chemistry by enhancing the efficacy of pesticides and herbicides through improved delivery mechanisms. This results in better absorption and effectiveness against target pests .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for Suzuki-Miyaura coupling; synthesis of complex organic molecules |

| Medicinal Chemistry | Drug development; potential use in BNCT for cancer treatment |

| Material Science | Formulation of advanced materials; functionalized polymers |

| Bioconjugation | Development of biosensors; attachment of biomolecules |

| Agricultural Chemistry | Enhanced formulations for pesticides and herbicides |

作用機序

The mechanism of action of ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl and amino groups, facilitating the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in its applications in catalysis and drug design .

類似化合物との比較

Comparison with Structurally Similar Boronic Esters

Table 1: Structural and Physicochemical Comparison

Key Differences in Reactivity and Stability

Steric and Electronic Effects: The 5,5-dimethyl groups in the target compound reduce hydrolysis susceptibility compared to unsubstituted analogs (e.g., CAS 850567-60-1) by shielding the boron atom . However, this steric bulk may slightly reduce reactivity in cross-coupling reactions compared to less hindered derivatives.

Synthetic Utility :

- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is synthesized via in situ trapping of unstable lithio intermediates or via palladium-catalyzed borylation .

- Methyl-substituted analogs (e.g., CAS 849412-52-8) are often prepared via similar routes but may require tailored conditions due to differing solubility profiles .

This highlights the role of the ethyl benzoate group in bioactivity.

Table 2: Commercial Availability and Cost

生物活性

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a boronic acid derivative that has garnered attention in various fields due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological interactions, and applications in medicinal chemistry.

Overview of this compound

This compound is characterized by a boron atom within a six-membered dioxaborinane ring fused to a benzoate group. Its molecular structure allows it to participate in a range of chemical reactions, making it a valuable compound for organic synthesis and medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves:

- Reagents : The reaction commonly employs 2-bromobenzoic acid and bis(pinacolato)diboron.

- Catalyst : A palladium catalyst is often used to facilitate the reaction.

- Conditions : The reaction is conducted under inert atmospheres (e.g., nitrogen or argon) and requires heating to promote the formation of the boronic ester.

This compound exhibits its biological activity through the formation of stable complexes with various molecular targets. The boron atom can interact with hydroxyl and amino groups in biomolecules, establishing boron-oxygen and boron-nitrogen bonds. These interactions are crucial for its applications in catalysis and drug design.

Pharmacological Properties

Research indicates that boron-containing compounds like this compound may possess several pharmacological properties:

- Anticancer Activity : Boron compounds are being explored for their role in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron to selectively destroy tumor cells .

- Enzyme Inhibition : this compound may inhibit specific enzymes through reversible binding mechanisms, which can be beneficial in drug development .

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antitumor Activity : A recent study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound’s ability to induce apoptosis in cancer cells while sparing normal cells .

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis HeLa (Cervical Cancer) 20 Inhibition of cell proliferation A549 (Lung Cancer) 18 Cell cycle arrest

Applications in Medicinal Chemistry

This compound serves as an important building block in organic synthesis:

- Suzuki-Miyaura Coupling Reactions : It is utilized as a reagent for cross-coupling reactions that form carbon-carbon bonds.

- Drug Development : Its unique structure allows for modifications that can enhance bioactivity and selectivity towards biological targets.

Comparison with Similar Compounds

This compound shares structural similarities with other boronate esters but exhibits distinct reactivity profiles due to its specific substituents.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Dioxaborinane ring with dimethyl substitution | Potential anticancer properties |

| Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-y)-benzoate | Similar dioxaborinane structure but different substitution pattern | Not extensively documented |

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate?

The compound is synthesized via multi-step organic reactions. For example, ethyl 2-aminobenzoate derivatives can react with thiophosgene to form intermediates like ethyl 2-isothiocyanatobenzoate, followed by coupling with boronate-containing reagents. Reactions are monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography . Yields typically range from 80–90% under optimized conditions.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms molecular structure and functional groups, while X-ray crystallography (using programs like SHELXL) resolves precise 3D conformations. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. For example, puckering coordinates derived from crystallographic data can quantify ring conformation .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

As a boronic ester, it acts as a key reagent in Suzuki-Miyaura cross-coupling reactions. The boron atom coordinates with palladium catalysts, enabling aryl-aryl bond formation. Researchers optimize reaction conditions (e.g., solvent, base, catalyst loading) to enhance coupling efficiency. Competing side reactions, such as protodeboronation, are mitigated using anhydrous conditions and stabilized boronates .

Q. What mechanistic insights explain its role as a hormone-sensitive lipase (HSL) inhibitor?

The boronic ester group binds covalently to the catalytic serine residue of HSL, blocking substrate access and disrupting triglyceride hydrolysis. In vitro assays measure inhibitory activity (IC₅₀) using recombinant HSL and fluorogenic substrates. Dose-response curves and kinetic studies (e.g., Michaelis-Menten analysis) differentiate competitive vs. non-competitive inhibition .

Q. How can computational modeling predict its conformational stability and reactivity?

Density functional theory (DFT) calculations assess electronic properties (e.g., frontier molecular orbitals), while molecular dynamics (MD) simulations model solvation effects. Puckering coordinates (amplitude and phase angles) derived from Cremer-Pople ring analysis quantify dioxaborinane ring distortion, correlating with steric effects in catalytic applications .

Q. What strategies are used to optimize bioactivity through structure-activity relationship (SAR) studies?

Modifications to the benzoate ester or dioxaborinane ring alter pharmacokinetic properties. For example:

- Ester substituents : Ethyl vs. methyl groups influence lipophilicity and membrane permeability.

- Boron hybridization : Sp² vs. sp³ hybridization affects binding affinity to target enzymes. SAR is validated via enzymatic assays, cytotoxicity screens, and metabolic stability tests in hepatocyte models .

Q. How do crystallographic data resolve discrepancies in reported molecular conformations?

Disordered structures (e.g., diethylamino group disorder in related compounds) are resolved using twin refinement in SHELXL. Difference Fourier maps and occupancy refinement distinguish conformational isomers. For example, crystallographic re-analysis of leuco dye complexes revealed four distinct conformers, highlighting the need for high-resolution data .

Methodological Considerations

- Handling boronates : Store under inert gas (N₂/Ar) to prevent hydrolysis.

- Assay design : Include positive controls (e.g., orlistat for HSL inhibition) and validate assays using knockout cell lines.

- Data interpretation : Use multivariate analysis to deconvolute synergistic effects in multi-target studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。